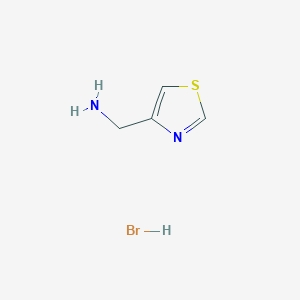
1,3-噻唑-4-甲胺氢溴酸盐
描述
“1,3-Thiazol-4-ylmethylamine hydrobromide” is a chemical compound with the CAS Number: 1185145-74-7 . Its IUPAC Name is 1,3-thiazol-4-ylmethanamine hydrobromide . The InChI key for this compound is NBHVAPGRVLEUKI-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular formula of “1,3-Thiazol-4-ylmethylamine hydrobromide” is C4H7BrN2S . Its molecular weight is 195.08 .
科学研究应用
我进行了搜索,试图找到1,3-噻唑-4-甲胺氢溴酸盐在科学研究中的详细应用。然而,搜索结果中并没有 readily available 的跨不同领域应用的具体信息。 找到的信息主要讨论了其在抗肿瘤和细胞毒活性方面的潜力,特别是在医药化学中针对前列腺癌等人类肿瘤细胞系 .
抗肿瘤和细胞毒活性
噻唑类化合物,包括1,3-噻唑-4-甲胺氢溴酸盐,已被研究用于治疗各种癌症。 研究表明,某些噻唑衍生物对肿瘤细胞系具有强效作用,表明在癌症治疗方面有进一步研究和应用的潜力 .
安全和危害
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
生化分析
Biochemical Properties
1,3-Thiazol-4-ylmethylamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves the binding of 1,3-Thiazol-4-ylmethylamine hydrobromide to the active sites of enzymes, thereby influencing their activity and function .
Cellular Effects
The effects of 1,3-Thiazol-4-ylmethylamine hydrobromide on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1,3-Thiazol-4-ylmethylamine hydrobromide exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular function. Additionally, 1,3-Thiazol-4-ylmethylamine hydrobromide can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Thiazol-4-ylmethylamine hydrobromide can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 1,3-Thiazol-4-ylmethylamine hydrobromide has been observed to have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,3-Thiazol-4-ylmethylamine hydrobromide vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicity studies have shown that high doses of 1,3-Thiazol-4-ylmethylamine hydrobromide can result in adverse effects, such as organ damage or metabolic disturbances .
Metabolic Pathways
1,3-Thiazol-4-ylmethylamine hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various metabolites. For example, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1,3-Thiazol-4-ylmethylamine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 1,3-Thiazol-4-ylmethylamine hydrobromide can affect its biochemical activity and overall efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of 1,3-Thiazol-4-ylmethylamine hydrobromide is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
1,3-thiazol-4-ylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHVAPGRVLEUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




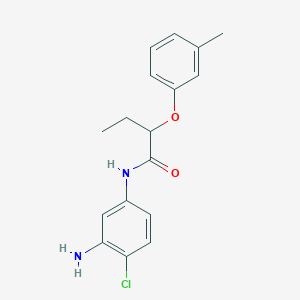
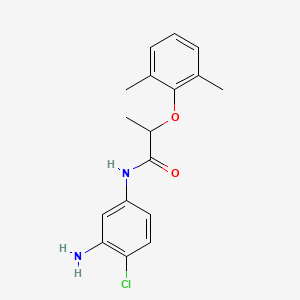
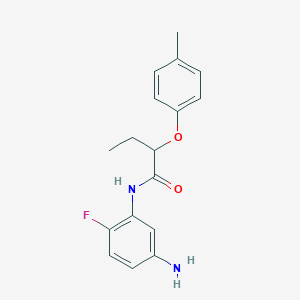
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388926.png)
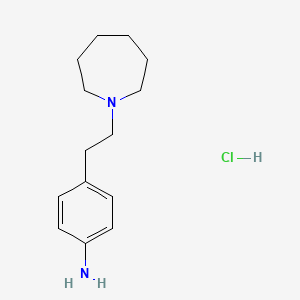

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388931.png)
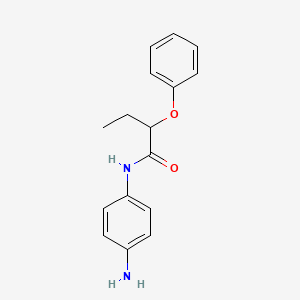
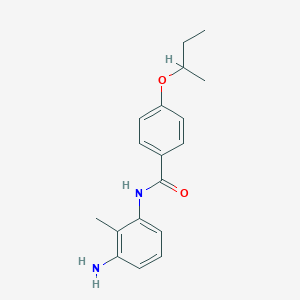

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate](/img/structure/B1388940.png)

